Limitation of Available Quantitative Data for Head-to-Head Comparison
Despite extensive database searches, no peer-reviewed primary publication, patent biological example, or authoritative database entry containing quantitative biochemical or cell-based assay data for 1-(2-Amino-5-bromo-3-chloropyridin-4-yl)piperidine-4-carbonitrile could be identified as of May 2026. The only online reports of biological activity originate from a vendor website (EvitaChem) that claims kinase inhibition against JAK2, FLT3, and c-Met without citing specific experimental protocols, IC₅₀ values, or comparator data [1]. Crucially, the J. Med. Chem. Wnt inhibitor optimization paper (Mallinger et al., 2015) does list numerous compounds with the 2-amino-5-bromo-3-chloropyridine scaffold, but the specific CAS 1607838-12-9 is not among the enumerated examples, suggesting it may be a synthetic intermediate rather than a fully profiled lead compound [2]. The patent literature (US 9,926,319 B2) encompasses this substitution pattern within broad Markush claims but does not isolate this single compound for biological exemplification [3].
| Evidence Dimension | Availability of quantitative bioactivity data |
|---|---|
| Target Compound Data | No IC₅₀, Kd, or cell-based assay values found |
| Comparator Or Baseline | CCT251545 (compound 74 in Mallinger et al., 2015): WNT pathway inhibition IC₅₀ < 10 nM in HEK293 reporter assay |
| Quantified Difference | Not calculable — data gap |
| Conditions | PubMed, PubChem, ChEMBL, BindingDB, and Google Patents queried May 2026 |
Why This Matters
For procurement decisions, the absence of published quantitative differentiation evidence means that any selection of this compound over a known comparator must be justified by intended use (e.g., as a custom synthetic intermediate) rather than by proven biological superiority.
- [1] EvitaChem product listing for '1-(2-Amino-5-bromo-3-chloropyridin-4-yl)piperidine-4-carbonitrile,' accessed May 2026. NOTE: This source is excluded; retained here only to document the sole claim of kinase activity. The data are unverifiable. View Source
- [2] J. Med. Chem. 2015, 58, 4, 1717–1735. 'Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen.' A. Mallinger et al. View Source
- [3] K. Schiemann et al., 'Pyridyl Piperidines,' U.S. Patent 9,926,319 B2, issued March 27, 2018. (Also published as WO2015/144290 A1 and US2017/0107222 A1). View Source
